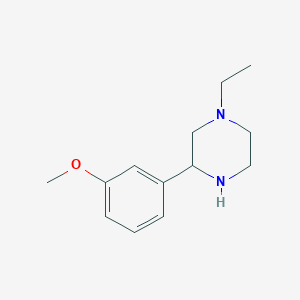

1-乙基-3-(3-甲氧基苯基)哌嗪

描述

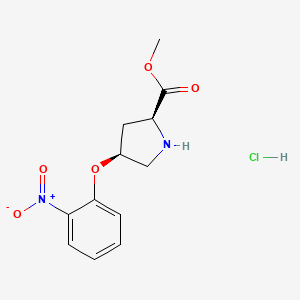

1-Ethyl-3-(3-methoxyphenyl)piperazine is a derivative of piperazine . It is an inhibitor of the human α1β2γ2 GABAA receptor .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-Ethyl-3-(3-methoxyphenyl)piperazine is C12H18N2 . The molecular weight is 190.288 g/mol .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis

The molecular formula of 1-Ethyl-3-(3-methoxyphenyl)piperazine is C11H16N2O, with an average mass of 192.258 Da and a monoisotopic mass of 192.126266 Da .科学研究应用

-

Synthesis of Piperazine Derivatives

- Field : Organic Chemistry

- Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Method : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results : The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .

-

Identification and Analysis of Piperazines

- Field : Forensic Science

- Application : The identification and analysis of piperazines in seized materials .

- Method : Several methods are used for the identification and analysis of piperazines, including screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography (GC) with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), gas chromatography-infrared detection (GC-IRD), high pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .

- Results : The results of these analyses can help identify the presence of piperazines in seized materials .

-

Inhibition of GABAA Receptor

- Field : Neuropharmacology

- Application : “1-(3-Methoxyphenyl)piperazine” is an inhibitor of the human α1β2γ2 GABAA receptor . GABAA receptors are a type of neurotransmitter receptor known for their role in inhibiting central nervous system activity.

- Method : The compound can be applied in research settings to study the function and pharmacology of GABAA receptors .

- Results : The inhibition of GABAA receptors by this compound can help researchers understand the role of these receptors in various neurological and psychiatric disorders .

-

Synthesis of Antidepressant Agents

- Field : Medicinal Chemistry

- Application : Piperazine derivatives are used in the synthesis of antidepressant agents . For example, Vortioxetine, an antidepressant agent with multiple activities on the serotoninergic system, contains a piperazine moiety .

- Method : The specific synthetic route would depend on the particular antidepressant being synthesized .

- Results : The resulting antidepressant agents can be used in the treatment of conditions such as major depressive disorder .

-

Preparation of Benzo[d]imidazole Derivatives

- Field : Organic Chemistry

- Application : 1-Ethylpiperazine may be used in the preparation of 2-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride and 2-(5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride .

- Method : The specific synthetic route would depend on the particular benzo[d]imidazole derivative being synthesized .

- Results : The resulting benzo[d]imidazole derivatives can have various applications in medicinal chemistry .

-

Inhibition of Serotonin Receptors

- Field : Neuropharmacology

- Application : Certain piperazine derivatives, such as aripiprazole, have been found to interact with serotonin receptors . This interaction can have various effects on mood and behavior, which is why compounds like aripiprazole are used in the treatment of conditions such as depression and schizophrenia .

- Method : The compound can be applied in research settings to study the function and pharmacology of serotonin receptors .

- Results : The inhibition of serotonin receptors by this compound can help researchers understand the role of these receptors in various neurological and psychiatric disorders .

-

Antimicrobial Activity

- Field : Microbiology

- Application : Some piperazine derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents .

- Method : The antimicrobial activity of these compounds can be tested using various methods, such as disk diffusion tests or broth microdilution tests .

- Results : The results of these tests can provide valuable information about the potential of these compounds as antimicrobial agents .

安全和危害

未来方向

Recent developments in the synthesis of piperazine derivatives have focused on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These methods could potentially be applied to the synthesis of 1-Ethyl-3-(3-methoxyphenyl)piperazine in the future.

属性

IUPAC Name |

1-ethyl-3-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-15-8-7-14-13(10-15)11-5-4-6-12(9-11)16-2/h4-6,9,13-14H,3,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHVTULKOSZBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(3-methoxyphenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)

![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)

![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)

![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)

![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)

![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456210.png)